Pergolide sulfone
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Overview
Description
Pergolide sulfone is a metabolite of pergolide, an ergot-derived dopamine agonist. Pergolide was initially used in the treatment of Parkinson’s disease due to its high affinity for dopamine receptors. due to its association with cardiac valvulopathy, its use has been limited in many countries . This compound retains some of the pharmacological properties of its parent compound and has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pergolide sulfone can be synthesized through the oxidation of pergolide. The oxidation process typically involves the use of strong oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfone group without over-oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of oxidizing agents to maximize yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Pergolide sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and other higher oxidation states.
Reduction: Reduction reactions can convert the sulfone back to the corresponding sulfide or sulfoxide.
Substitution: Nucleophilic substitution reactions can occur at the sulfone group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, higher oxidation state compounds.
Reduction: Sulfides, sulfoxides.
Substitution: Various this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its effects on dopamine receptors and potential neuroprotective properties.
Medicine: Explored for its potential use in treating neurological disorders such as Parkinson’s disease and restless legs syndrome.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical studies
Mechanism of Action
Pergolide sulfone exerts its effects primarily through its action on dopamine receptors. It acts as an agonist at dopamine D2 and D3 receptors, mimicking the effects of dopamine and thereby modulating neurotransmission. This action helps alleviate symptoms of Parkinson’s disease by compensating for the reduced dopamine levels in the brain. Additionally, this compound may interact with serotonin receptors, contributing to its pharmacological profile .
Comparison with Similar Compounds
Cabergoline: Another ergot-derived dopamine agonist with a similar mechanism of action but a different safety profile.
Pramipexole: A non-ergot dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.
Ropinirole: Another non-ergot dopamine agonist with similar therapeutic applications.
Comparison: Pergolide sulfone is unique due to its specific chemical structure and its metabolic relationship with pergolide. Unlike cabergoline, pramipexole, and ropinirole, this compound retains some of the ergot-related pharmacological properties, which may contribute to its distinct therapeutic effects and side effect profile. Its interaction with both dopamine and serotonin receptors also sets it apart from some of the other dopamine agonists .
Properties
CAS No. |
72822-03-8 |
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Molecular Formula |
C19H26N2O2S |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(6aR,9S,10aR)-9-(methylsulfonylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C19H26N2O2S/c1-3-7-21-11-13(12-24(2,22)23)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16+,18+/m0/s1 |
InChI Key |
BRFHHAXHZFOBNY-FDQGKXFDSA-N |
Isomeric SMILES |
CCCN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CS(=O)(=O)C |
SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)(=O)C |
Canonical SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)(=O)C |
Pictograms |
Irritant |
Synonyms |
(8β)-8-[(Methylsulfonyl)methyl]-6-propyl-ergoline; |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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